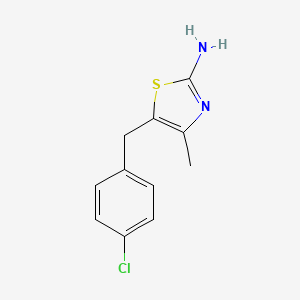

5-(4-Chlorobenzyl)-4-methylthiazol-2-amine

Description

Historical Context of Thiazole-Based Compounds in Drug Discovery

The journey of thiazole-based compounds in medicine is rich and varied. A pivotal moment in this history was the discovery of the thiazole (B1198619) ring within the structure of thiamine (B1217682) (Vitamin B1). This discovery highlighted the fundamental role of this heterocycle in biological systems. researchgate.net Subsequently, the advent of sulfonamide antibiotics, such as sulfathiazole, in the mid-20th century, solidified the importance of the thiazole moiety in the development of antimicrobial agents. nih.gov

Over the decades, the applications of thiazole derivatives have expanded dramatically. nih.gov Today, they are integral components of a wide range of pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and treatments for fungal and viral infections. nih.govwisdomlib.org This historical progression underscores the enduring relevance of the thiazole scaffold in addressing diverse medical needs.

Importance of the 2-Aminothiazole (B372263) Scaffold in Medicinal Chemistry

Within the broader class of thiazoles, the 2-aminothiazole moiety stands out for its significant and wide-ranging pharmacological activities. This scaffold is a key pharmacophore in numerous clinically used drugs and a focal point of ongoing drug discovery research. mdpi.com The presence of the amino group at the 2-position of the thiazole ring provides a crucial point for chemical modification, allowing for the synthesis of large libraries of derivatives with diverse biological properties. researchgate.net

The 2-aminothiazole core is associated with a remarkable spectrum of biological activities, including but not limited to:

Anticancer Activity: This is one of the most extensively studied areas for 2-aminothiazole derivatives. They have been shown to target various mechanisms involved in cancer progression. nih.gov

Antimicrobial and Antifungal Activity: The scaffold is a component of several antimicrobial and antifungal agents. scholarsresearchlibrary.comnih.gov

Anti-inflammatory Effects: Numerous 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties. scholarsresearchlibrary.com

Antiviral Properties: Researchers have explored this scaffold for the development of agents against various viral infections, including HIV. mdpi.comscholarsresearchlibrary.com

Other Therapeutic Areas: The versatility of the 2-aminothiazole structure has led to its investigation for neurological disorders, cardiovascular diseases, and more. nih.govscholarsresearchlibrary.com

The ability of the 2-aminothiazole scaffold to serve as a building block for compounds with such a broad range of biological effects solidifies its status as a "privileged structure" in medicinal chemistry. scholarsresearchlibrary.com

Overview of the Chemical Compound: 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine within the Thiazole Class

The compound this compound (CAS Number: 290835-51-7) is a specific derivative of the 2-aminothiazole scaffold. While extensive, peer-reviewed research dedicated solely to this particular molecule is not widely available in the public domain, its structural features place it firmly within a class of compounds of significant interest to medicinal chemists.

The structure of this compound incorporates the key 2-aminothiazole core, substituted at the 4-position with a methyl group and at the 5-position with a 4-chlorobenzyl group. These substitutions are anticipated to modulate the compound's physicochemical properties and its potential biological activity. The presence of a chlorophenyl group is a common feature in many bioactive molecules and can influence factors such as metabolic stability and target binding. nih.gov

Given the well-documented biological activities of structurally related 2-aminothiazole derivatives, it is plausible that this compound could be investigated for a range of therapeutic applications. For instance, similar compounds containing a 4-chlorophenyl group have been explored for their potential as intermediates in the synthesis of novel therapeutic agents.

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-((4-chlorophenyl)methyl)-4-methyl-1,3-thiazol-2-amine |

| CAS Number | 290835-51-7 |

| Molecular Formula | C11H11ClN2S |

| Molecular Weight | 238.74 g/mol |

Further research and biological screening are necessary to fully elucidate the specific pharmacological profile of this compound. Its identity as a member of the esteemed 2-aminothiazole family, however, marks it as a compound of potential interest in the ongoing quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZZPZICZMMCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228392 | |

| Record name | 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149333-36-7 | |

| Record name | 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149333-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Chlorophenyl)methyl]-4-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activities of 5 4 Chlorobenzyl 4 Methylthiazol 2 Amine and Analogues

Antimicrobial Efficacy

Derivatives of 2-aminothiazole (B372263) have been extensively studied for their potential to combat various microbial pathogens. The inclusion of a chlorobenzyl group, a methyl group, and an amine on the thiazole (B1198619) ring contributes to a spectrum of antimicrobial activities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogues of 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine have demonstrated notable antibacterial properties. For instance, a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed significant activity, particularly against Gram-positive bacteria. The position of the chlorine atom on the benzyl (B1604629) moiety was found to dramatically affect antibacterial efficacy, with one analogue featuring a 2-chlorobenzylthio group exhibiting high activity against Staphylococcus aureus and Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL. researchgate.net

Similarly, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have been synthesized and evaluated, showing significant growth inhibition against a wide spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Many of these derivatives were more potent than the standard drug ampicillin. nih.gov Another study on 4-methylthiazole-(benz)azole derivatives also reported valuable antibacterial effects against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mersin.edu.tr

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Analogues

| Compound/Analogue | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | Staphylococcus aureus | 0.06 µg/mL | researchgate.net |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | Staphylococcus epidermidis | 0.06 µg/mL | researchgate.net |

| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution | E. coli BL21 (NDM-1) | <0.032 µg/mL | nih.gov |

| Pyrazolobenzothiazine derivative 7h | S. aureus (MRSA) | 8.0 µg/mL | beilstein-journals.org |

| Pyrazolobenzothiazine derivative 7b | S. aureus (MRSA) | 16 µg/mL | beilstein-journals.org |

Antifungal Activity Against Pathogenic Fungal Species

The antifungal potential of 2-aminothiazole derivatives has been explored against various pathogenic fungi. A study on 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one, a close analogue, demonstrated selective and fungicidal activity against Cryptococcus neoformans and various dermatophytes. nih.gov

Furthermore, other thiazole derivatives have shown promise against Candida species, which can cause serious infections, particularly in immunocompromised individuals. nih.govmdpi.com For example, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five species of Candida albicans. One demethylated analogue exhibited an anti-Candida activity (MIC80) of 9 μM, which is comparable to the standard antifungal drug fluconazole. mdpi.com Additionally, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives have been tested against seven agricultural fungi, with some compounds showing higher fungicidal effects than others. mdpi.com

Table 2: Antifungal Activity of Selected 2-Aminothiazole Analogues

| Compound/Analogue | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one | Cryptococcus neoformans | Selective fungicidal activity | nih.gov |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | MIC80 = 9 μM | mdpi.com |

| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High fungicidal effect | mdpi.com |

Anti-mycobacterial Activity

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. The 2-aminothiazole scaffold has been identified as a promising template for novel anti-tubercular drugs. nih.gov Research has shown that derivatives of this scaffold possess excellent activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM). nih.gov In another study, a series of 2-aminothiazoles were developed from a high-throughput screening hit. Structure-activity relationship (SAR) studies revealed that modifications at the N-2 position could significantly improve activity. nih.govbohrium.com One of the most potent analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, demonstrated an MIC of 0.024 µM (0.008 µg/mL). nih.govbohrium.com Further studies on other 2-aminothiazole derivatives have reported MIC values as low as 6.25 µM against M. tuberculosis. researchgate.net

Table 3: Anti-mycobacterial Activity of Selected 2-Aminothiazole Analogues

| Compound/Analogue | Strain | MIC | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL | nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 µM | nih.govbohrium.com |

| N-(4-chlorophenyl)-5-bromo-4-(pyridin-3-yl)thiazol-2-amine (7n) | M. tuberculosis H37Rv | 6.25 µM | researchgate.net |

| N-(4-fluorophenyl)-4-(naphthalen-2-yl)thiazol-2-amine (7e) | M. tuberculosis H37Rv | 12.50 µM | researchgate.net |

Anticancer and Antiproliferative Potential

The 2-aminothiazole nucleus is a core component of several clinically approved anticancer drugs, highlighting its importance in oncology research. nih.gov Analogues of this compound have been evaluated for their ability to inhibit cancer cell growth and induce cell death.

Cytotoxic Effects on Various Cancer Cell Lines

A wide range of 2-aminothiazole derivatives have demonstrated cytotoxic effects against numerous human cancer cell lines, including those from lung, breast, colon, and liver cancers. nih.govnih.gov For example, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile showed significant cytotoxicity across six different cancer cell lines. mdpi.com

Hybrid molecules incorporating the 2-aminothiazole scaffold have also shown promise. Thiazole-amino acid hybrid derivatives exhibited moderate to strong cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values as low as 2.07 µM. nih.gov Another study found that a pyrano[2,3-c:6,5-c']dipyrazol-3-amine derivative containing a 4-chlorophenyl group had a potent cytotoxic effect against six cancer cell lines, with IC50 values ranging from 63 to 1088 nM. ekb.eg A series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which are structurally related to the subject compound, showed moderate sensitivity against the renal cancer cell line UO-31. mspsss.org.ua

Table 4: Cytotoxic Activity of Selected 2-Aminothiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-pyrano[2,3-c:6,5-c']dipyrazol-3-amine (7c) | NUGC (Gastric) | 63 nM | ekb.eg |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole prodrug | ZR-75-1 (Breast) | Cytocidal activity | researchgate.net |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole prodrug | T47D (Breast) | Cytocidal activity | researchgate.net |

| Thiazole-amino acid hybrid (5l) | A549 (Lung) | 2.07 µM | nih.gov |

| Thiazole-amino acid hybrid (5ac) | HeLa (Cervical) | 2.50 µM | nih.gov |

| Thiazole-amino acid hybrid (5k) | MCF-7 (Breast) | 3.19 µM | nih.gov |

| p-chlorobenzylamino derivative 8e | U-937 (Leukemia) | 5.7 µM | mdpi.com |

| p-chlorobenzylamino derivative 8e | SK-MEL-1 (Melanoma) | 12.2 µM | mdpi.com |

Investigations into Apoptotic Pathways and Cell Cycle Modulation

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. mdpi.com Several studies have investigated the pro-apoptotic potential of 2-aminothiazole derivatives. A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were synthesized and evaluated for their antiproliferative activity. Among these, the p-chlorobenzylamino derivative was one of the most active analogues, inhibiting the growth of U-937 and SK-MEL-1 cancer cell lines. mdpi.com Further investigation revealed that related compounds induced apoptosis in U-937 cells in a time and concentration-dependent manner. mdpi.com

Studies on 4-methylthiazole (B1212942) have shown that it can induce apoptosis in K562 chronic myeloid leukemia cells through mitochondrial pathways. ksbu.edu.tr This was evidenced by the activation of Caspase-3, release of Cytochrome-C, and mitochondrial depolarization. ksbu.edu.tr The compound also led to a significant reduction in the G0-G1 phase population of the cell cycle. ksbu.edu.tr Other research has shown that related compounds can induce morphological changes characteristic of apoptosis, such as cell rounding, detachment, and membrane blebbing. nih.gov DAPI staining has confirmed nuclear changes like chromatin condensation and fragmentation, which are hallmarks of apoptosis. nih.gov

Anti-inflammatory Properties

The anti-inflammatory effects of this compound and its analogues have been explored through various in vitro studies, primarily focusing on their ability to inhibit key enzymes involved in the inflammatory cascade and modulate the production of pro-inflammatory signaling molecules.

Research into the anti-inflammatory mechanisms of 2-aminothiazole derivatives has revealed significant inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.

One study investigated a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase (5-LOX) inhibitors. Among the synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a particularly potent inhibitor, demonstrating 98% inhibition of 5-LOX with an IC50 value of 127 nM in a cell-free assay. nih.gov In a cell-based assay, this compound also showed 98% inhibition. nih.gov Two other analogues, compounds 3b and 3c from the same study, exhibited even stronger 5-LOX inhibitory activity in cell-free assays, with IC50 values of 35 nM and 25 nM, respectively; however, their potency was more moderate in cell-based assays. nih.gov

Another analogue, N-adamantyl-4-methylthiazol-2-amine (KHG26693), was found to downregulate the content of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, contributing to its anti-inflammatory and antioxidative effects. nih.gov

A separate investigation into 4-(4-chlorophenyl)thiazol-2-amines identified potent dual inhibitors of 5-LOX and Deoxyribonuclease I (DNase I). Three compounds from this series, 18, 19, and 20 , displayed nanomolar IC50 values in a cell-free 5-LOX assay, with compound 20 being the most potent with an IC50 of 50 nM.

| Compound | Enzyme | Assay Type | Inhibition | IC50 Value |

|---|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | Cell-free | 98% | 127 nM |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | Cell-based | 98% | - |

| Compound 3b | 5-LOX | Cell-free | - | 35 nM |

| Compound 3c | 5-LOX | Cell-free | - | 25 nM |

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | COX-2 | Cell-based (LPS-stimulated BV-2 microglia) | Downregulation of enzyme content | - |

| Compound 18 (4-(4-chlorophenyl)thiazol-2-amine derivative) | 5-LOX | Cell-free | - | Nanomolar range |

| Compound 19 (4-(4-chlorophenyl)thiazol-2-amine derivative) | 5-LOX | Cell-free | - | Nanomolar range |

| Compound 20 (4-(4-chlorophenyl)thiazol-2-amine derivative) | 5-LOX | Cell-free | - | 50 nM |

The anti-inflammatory activity of 2-aminothiazole analogues also extends to the modulation of pro-inflammatory cytokine production. The compound N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to suppress inflammatory responses in LPS-activated BV-2 microglial cells by decreasing the levels of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov This suppression of cytokine production is a key component of its anti-inflammatory and neuroprotective potential. nih.gov

| Compound | Cell Line | Stimulus | Effect on Cytokine Levels |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | BV-2 microglial cells | LPS | Decreased levels of TNF-α and IL-1β |

Antiviral Activity

Thiazole-containing compounds have been investigated for their potential as antiviral agents, with a particular focus on the inhibition of enzymes critical for viral replication.

The 2-aminothiazole scaffold is recognized as an important structural motif in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). mdpi.com Thiazole derivatives have been shown to inhibit HIV reverse transcriptase (RT), a crucial enzyme for the replication of the virus. The mechanism of action for many of these inhibitors involves binding to the non-nucleoside reverse transcriptase binding site (NNRTI), leading to a conformational change in the enzyme that disrupts its catalytic activity. While specific data for this compound is not available, the broader class of 2-aminothiazole derivatives continues to be a focus of anti-HIV drug discovery. For instance, a thiazole-benzimidazole hybrid has demonstrated potent broad-spectrum antiviral activity, including inhibition of HIV-1 RT.

Other Pharmacological Activities

Beyond their anti-inflammatory and antiviral properties, analogues of this compound have been evaluated for their inhibitory effects on other enzymes relevant to various pathological conditions.

A study on a series of 4-(4-chlorophenyl)thiazol-2-amines revealed their ability to inhibit bovine pancreatic Deoxyribonuclease I (DNase I). Three compounds from this series, 18, 19, and 20 , showed IC50 values below 100 µM, with compound 19 being the most potent DNase I inhibitor with an IC50 of 79.79 µM.

| Compound | Enzyme | IC50 Value |

|---|---|---|

| Compound 18 (4-(4-chlorophenyl)thiazol-2-amine derivative) | DNase I | < 100 µM |

| Compound 19 (4-(4-chlorophenyl)thiazol-2-amine derivative) | DNase I | 79.79 µM |

| Compound 20 (4-(4-chlorophenyl)thiazol-2-amine derivative) | DNase I | < 100 µM |

| 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | Butyrylcholinesterase (BChE) | 0.024 µM |

| 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | Acetylcholinesterase (AChE) | 0.264 µM |

Receptor Modulation (e.g., PPARγ, EGFR)

The therapeutic potential of this compound and its analogues is significantly influenced by their ability to modulate key biological receptors. Extensive preclinical research has focused on the interaction of these thiazole derivatives with nuclear receptors and receptor tyrosine kinases, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Epidermal Growth factor Receptor (EGFR). These interactions are pivotal in mediating the compound's effects on metabolic and proliferative signaling pathways.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation

Thiazole and thiazolidinedione (TZD) scaffolds are recognized pharmacophores for PPARγ agonists. semanticscholar.orgnih.gov PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation. semanticscholar.orgresearchgate.net Analogues of this compound have been investigated for their ability to activate this receptor, a mechanism central to the action of insulin-sensitizing drugs.

Research into a series of phenylthiazole acids identified compounds with significant PPARγ agonistic activity. In a fluorescence polarization-based ligand screening assay, several compounds demonstrated remarkable activation of the receptor. nih.gov Notably, one of the most potent compounds, 4t , exhibited an EC50 value of 0.75 ± 0.20 μM, which is comparable to that of the well-known PPARγ agonist, Rosiglitazone (B1679542) (EC50 = 0.83 ± 0.14 μM). nih.gov This highlights the potential of the thiazole scaffold in designing effective PPARγ modulators.

Studies on other thiazole derivatives have further substantiated these findings. For instance, certain methoxy-substituted thiazolidinone derivatives have been shown to increase PPARγ receptor activation by over 59%. nih.gov Similarly, a novel series of thiazole derivatives incorporating a pyrazole (B372694) scaffold was designed and evaluated for PPARγ activation, with several compounds showing promising results comparable to rosiglitazone in in-vivo hypoglycemic assays. nih.gov These findings underscore the capacity of the thiazole core structure to be chemically modified to achieve potent and selective PPARγ modulation.

| Compound | Structure | EC50 (μM) |

|---|---|---|

| 4t | Phenylthiazole acid derivative | 0.75 ± 0.20 |

| Rosiglitazone (Reference) | Thiazolidinedione | 0.83 ± 0.14 |

| 4a | Phenylthiazole acid derivative | >10 |

| 4h | Phenylthiazole acid derivative | 1.25 ± 0.15 |

| 4i | Phenylthiazole acid derivative | 1.05 ± 0.18 |

Epidermal Growth Factor Receptor (EGFR) Modulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades controlling cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.govnih.gov The thiazole nucleus is a key structural motif in several known EGFR inhibitors. nih.govnih.gov

Numerous studies have demonstrated the EGFR inhibitory potential of various thiazole-based compounds. For example, a series of thiazolyl-pyrazoline derivatives showed potent kinase inhibitory activity against EGFR, with IC50 values in the nanomolar range. tandfonline.com The most effective compound in one study, an amide-bearing derivative 10d , had an IC50 of 32.5 ± 2.2 nM. tandfonline.com Structure-activity relationship (SAR) analyses revealed that substitutions on the phenyl ring at the C-4 position of the thiazole moiety enhanced EGFR inhibition. tandfonline.com

Further research into quinazoline-based thiazole derivatives also revealed marked inhibitory activity against EGFR kinase, with IC50 values ranging from 0.037 to 0.317 μM. researchgate.net In another study, a series of novel polysubstituted thiazole derivatives were synthesized, with oxime derivative 22 showing potent antiproliferative activity, which in silico studies suggested could be due to interaction with EGFR. mdpi.com The IC50 values of selected compounds from these studies are presented below, illustrating the potent EGFR inhibition achieved by these thiazole analogues.

| Compound Series | Lead Compound | IC50 (nM) | Source |

|---|---|---|---|

| Thiazolyl-pyrazoline | 10d | 32.5 ± 2.2 | tandfonline.com |

| Thiazolyl-pyrazoline | 10b | 40.7 ± 1.0 | tandfonline.com |

| Thiazole derivative | 3f | 89 ± 7 | nih.gov |

| Imidazo[2,1-b]thiazole | 43 | 122 | nih.gov |

| Imidazo[2,1-b]thiazole | 39 | 153 | nih.gov |

The collective preclinical data indicate that the this compound structural backbone is a versatile scaffold for developing potent modulators of both PPARγ and EGFR. The specific biological activity can be fine-tuned through chemical modifications, leading to analogues with selective agonistic effects on PPARγ or potent inhibitory activity against EGFR, highlighting the therapeutic potential of this class of compounds in metabolic diseases and oncology.

Structure Activity Relationship Sar Studies for Optimized Biological Function

Elucidating the Role of the Thiazole (B1198619) Ring and Substituents

The thiazole ring serves as a crucial scaffold, with its substituents at the C2, C4, and C5 positions dictating the molecule's interaction with biological targets. globalresearchonline.net The specific arrangement and chemical nature of these substituents are critical for potency and selectivity.

The presence of a halogenated phenyl ring, such as the 4-chlorobenzyl or chlorophenyl group, is a recurrent feature in many biologically active thiazole derivatives. nih.gov Research indicates that the introduction of an electron-withdrawing group like chlorine on the phenyl ring can significantly enhance the biological activity of the compound. nih.gov

In studies on various thiazole derivatives, the position of the chlorine atom on the phenyl ring has been shown to be a critical determinant of cytotoxic activity. nih.gov For instance, in one series of compounds, the order of activity for different chloro-substitution positions on the phenyl ring was found to be meta > 3,4-dichloro > 2,4-dichloro. nih.gov Specifically, a meta-chloro substitution was superior to an ortho-chloro substitution in conferring antimigration activity in cancer cells. acs.org The 4-chloro (para) substitution, as seen in the parent compound, is also frequently associated with potent biological effects. nih.govmdpi.com For example, in a series of pyridazinone-thiazole hybrids, the 4-chlorophenyl substitution resulted in the highest anticonvulsant activity. nih.gov This suggests that the electronic properties and steric bulk imparted by the chlorine atom at the para position are often favorable for target binding.

The benzyl (B1604629) linker between the chlorophenyl group and the thiazole ring at position C5 also contributes to the molecule's conformational flexibility, which can be crucial for fitting into the binding pocket of a target protein.

The 2-amino group is a key functional handle for chemical modification and a critical determinant of biological activity. researchgate.net Its hydrogen-bonding capability allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Modifications at this position have profound effects on the compound's activity profile. Acylation of the 2-amino group to form amides is a common strategy. Studies have shown that N-2 acyl analogues can lead to a significant improvement in activity. For instance, introducing substituted benzoyl groups at the N-2 position of a 2-aminothiazole (B372263) scaffold dramatically improved antitubercular activity by more than 128-fold in one study. nih.gov The nature of the acyl group is important; increasing the carbon chain length from an acetamido (two carbons) to a propanamido (three carbons) moiety on the 2-amino group was found to improve antitumor activity. nih.gov

Furthermore, converting the amino group to a thiourea (B124793) derivative has also yielded potent compounds. In one series, a 1-(4-chlorophenyl)-3-[thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative proved to be highly lethal to a breast cancer cell line. nih.govsemanticscholar.org These findings underscore the flexibility of the 2-amino position for introducing diverse substituents to fine-tune biological activity. nih.gov

Correlation Between Structural Features and Specific Biological Activities

The structural modifications discussed above correlate directly with specific biological outcomes, particularly antimicrobial and anticancer activities. The SAR provides a roadmap for designing derivatives with enhanced potency and selectivity for a desired therapeutic effect.

For antimicrobial activity, several structural features are consistently important. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to penetrate bacterial cell membranes, leading to cell disruption. globalresearchonline.net

Chlorophenyl Group : The presence of a p-halophenyl group attached to the thiazole ring is often important for activity. nih.gov In one series, a chloro substituent was found to be responsible for antibacterial activity, while a bromo substituent at the same position inactivated the compounds. nih.gov

2-Amino Group Modifications : Converting the 2-amino group into thiourea derivatives has been shown to generate compounds with promising efficacy against staphylococcal species. mdpi.com Specifically, halogenated phenylisothiocyanates reacted with 2-aminothiazole produced derivatives with significant antibacterial effects. mdpi.com

The following table summarizes the antimicrobial activity of representative thiazole derivatives, illustrating the impact of different substituents.

| Compound | Core Structure | Key Substituents | Activity Highlight (MIC) | Reference |

|---|---|---|---|---|

| Thiazolyl-thiourea derivative | 2-Thiourea-thiazole | 3,4-Dichlorophenyl group | Potent against S. aureus and S. epidermidis (MIC: 4-16 µg/mL) | mdpi.com |

| Compound 88 | 2-Pyrazolinyl-thiazole | R3 = Cl | Increased activity against P. aeruginosa | nih.gov |

| Compound 90 | 2-Pyrazolinyl-thiazole | R1=R2=CH3, R3=Br | Increased activity against S. aureus | nih.gov |

| Compound 7 | 2,5-Disubstituted-thiazole | Nonpolar, hydrophobic moiety at C2 | Potent against VRSA strains (MIC: 0.7–2.8 μg/mL) | nih.gov |

In the context of anticancer activity, SAR studies have provided clear directions for optimizing the thiazole scaffold. nih.govresearchgate.net Thiazole derivatives can induce apoptosis, disrupt tubulin assembly, and inhibit various protein kinases. nih.gov

Chlorophenyl Group : The presence and position of a chloro substituent on a phenyl ring are critical. As mentioned, a meta-halogen often shows better antitumor activity than other substitutions. nih.gov In one study, a compound with a 4-chlorophenyl group attached to a thiazole-pyridazinone hybrid showed high activity. nih.gov

Methyl Group : While sometimes detrimental, the methyl group can also be beneficial. The combination of a methyl group on the thiazole ring with a p-chlorophenyl group was found to be crucial for antitumor activity in certain analogues. mdpi.com

2-Amino Group Modifications : Modifications at the 2-amino position are highly significant. Linking the 2-aminothiazole core to other heterocyclic systems or acyl groups often enhances cytotoxic effects. nih.govmdpi.com For instance, 2-aminothiazole-5-carboxylic acid phenylamide derivatives demonstrated good anti-proliferative effects on human leukemia cells. mdpi.com A derivative containing a 1-(4-chlorophenyl)-3-thioureido moiety was lethal to a breast cancer cell line with an IC50 value of 0.8 µM. nih.govsemanticscholar.org

The following table presents data on the cytotoxic effects of various thiazole derivatives against different cancer cell lines, highlighting the structure-activity relationships.

| Compound | Key Structural Features | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|

| Compound 28 | meta-Chloro substitution on phenyl ring | HT29 (Colon) | 0.63 µM | nih.gov |

| Compound 15f | N-methyl on thiazole ring | MDA-MB-231 (Breast) | 0.096 µM (Antimigration) | acs.org |

| Compound 16g | N-methyl on amide nitrogen | MDA-MB-231 (Breast) | 0.312 µM (Antimigration) | acs.org |

| Compound 88 | 1-(4-chlorophenyl)-3-thioureido group | HS 578T (Breast) | 0.8 µM | nih.govsemanticscholar.org |

| Compound 4c | Substituted benzylidene hydrazinyl at C2 | MCF-7 (Breast) | 2.57 µM | mdpi.com |

SAR for Anti-inflammatory Response

The anti-inflammatory potential of thiazole derivatives has been a subject of significant research interest. Studies on analogs of 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine reveal that modifications to various parts of the molecule can significantly impact its anti-inflammatory activity. The key structural components that have been explored include the 2-amino group, the 4-methyl group, and the 5-(4-chlorobenzyl) substituent.

Research on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones has highlighted the critical role of the substituent on the benzene (B151609) ring. The nature and position of these substituents were found to be determinant factors for the anti-inflammatory activity. While this study does not feature the exact this compound structure, it underscores the importance of the benzylidene moiety in modulating biological response.

In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share the 2-aminothiazole core and a halogenated aromatic substituent, several compounds were evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. The results indicated that substitutions on the 2-amino group could significantly influence inhibitory activity. For instance, the introduction of different acyl and sulfonyl groups led to a range of potencies.

The following table summarizes the in vitro inhibitory activity of selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, providing insights into the potential SAR for related compounds like this compound.

| Compound | Modification on 2-amino group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|---|

| 5a | Unsubstituted | >100 | >100 | >100 |

| 5d | 4-Nitrobenzoyl | 25.12 | 18.54 | 23.08 |

| 5e | 2,4-Dichlorobenzoyl | 28.45 | 21.18 | 27.61 |

| Aspirin | Reference | 15.20 | - | - |

| Celecoxib | Reference | - | 0.08 | - |

| Zileuton | Reference | - | - | 11.00 |

These findings suggest that for the broader class of 2-aminothiazole derivatives, the presence of an unsubstituted 2-amino group may not be optimal for anti-inflammatory activity. The introduction of specific benzoyl groups, particularly those with electron-withdrawing substituents like nitro and chloro groups, appears to enhance the inhibitory effects on COX and 5-LOX enzymes. This indicates that the electronic properties of the substituent at the 2-position play a crucial role in the interaction with the enzymatic targets.

SAR for Antiviral Efficacy

The thiazole nucleus is a common scaffold in a variety of compounds exhibiting antiviral properties. SAR studies on thiazole derivatives have provided valuable information on the structural requirements for antiviral activity against a range of viruses.

In the context of analogs related to this compound, research on other substituted aminothiazoles has shed light on key structural determinants of antiviral efficacy. A study on novel aminothiazole derivatives identified a compound bearing a 4-trifluoromethylphenyl substituent at the 4-position of the thiazole ring as having significant activity against the influenza A virus. This suggests that the nature of the substituent at this position can profoundly influence antiviral potency.

Another relevant study investigated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives for their antiviral activity against the Tobacco Mosaic Virus (TMV). Although the core heterocyclic ring is a thiadiazole, the presence of the 4-chlorophenyl group at the 5-position provides a useful parallel. The study found that modifications at the sulfonamide moiety attached to the 2-position of the thiadiazole ring had a significant impact on the antiviral activity.

The following table presents the antiviral activity of selected 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives against TMV, which can offer inferential SAR insights for this compound.

| Compound | Substituent at the 2-sulfonamide position | Inhibition Rate (%) at 500 µg/mL |

|---|---|---|

| 7a | -NH2 | 35 |

| 7b | -NH-(4-methylphenyl) | 52 |

| 7d | -N(CH2CH3)2 | 28 |

| 7i | -NH-(3-chlorophenyl) | 48 |

| Ningnanmycin | Reference | 55 |

The data indicates that the nature of the substituent on the 2-amino (or in this analogous case, 2-sulfonamide) group is a critical determinant of antiviral activity. A simple amino group or a diethylamino group resulted in lower inhibitory activity compared to substituted aryl amines. Specifically, the presence of a 4-methylphenyl or a 3-chlorophenyl group at this position enhanced the antiviral efficacy against TMV. This suggests that aromatic interactions and the electronic nature of the substituents are important for the biological activity.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Pathways and Cellular Processes Affected

Investigations into the broader class of 4-(4-chlorophenyl)thiazol-2-amines, to which 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine is structurally related, have pointed towards interference with fundamental cellular processes. These compounds have been evaluated for their ability to inhibit enzymes crucial for cell viability and proliferation. researchgate.net For instance, studies on related analogs suggest potential involvement in pathways regulated by enzymes such as DNase I, which plays a role in DNA degradation and apoptosis. researchgate.net The specific molecular pathways and global cellular processes directly impacted by This compound itself, however, remain an area of active investigation.

Interaction with Key Enzymes and Receptors

The efficacy of a chemical compound is largely determined by its interaction with specific biological macromolecules. For This compound and its analogs, research has centered on enzymes that are established targets for therapeutic intervention, including bacterial topoisomerases and protein kinases.

DNA Gyrase: The 2-aminothiazole (B372263) scaffold is a known pharmacophore for the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial survival. mdpi.com DNA gyrase, a type II topoisomerase, contains an ATP-binding site on its GyrB subunit, which has been a primary target for synthetic inhibitors. brc.huhelsinki.fi While direct binding analysis of This compound to DNA gyrase is not extensively detailed in available literature, molecular docking and dynamics simulations of closely related 4-(4-chlorophenyl)thiazol-2-amines have been performed to understand their interactions. researchgate.net These computational studies help elucidate how the thiazole (B1198619) ring and its substituents may fit into the enzyme's binding pocket.

DNase I: A study involving a series of eleven new 4-(4-chlorophenyl)thiazol-2-amines, along with nine known derivatives, assessed their inhibitory effects on bovine pancreatic DNase I. researchgate.net Molecular docking simulations in this study identified key interactions between these compounds and the catalytic residues of DNase I, suggesting a potential mechanism for their inhibitory activity. researchgate.net Although this study did not specifically include the 5-(4-chlorobenzyl)-4-methyl variant, it provides a strong basis for understanding how this class of compounds can interact with nuclease enzymes.

The table below summarizes the inhibitory activity of selected 4-(4-chlorophenyl)thiazol-2-amine derivatives against DNase I, as reported in the literature.

| Compound Reference | Structure | DNase I IC₅₀ (µM) |

| Compound 18 | 4-(4-chlorophenyl)-N-methylthiazol-2-amine | < 100 |

| Compound 19 | N-allyl-4-(4-chlorophenyl)thiazol-2-amine | 79.79 |

| Compound 20 | 4-(4-chlorophenyl)-N-propylthiazol-2-amine | < 100 |

| Crystal Violet | Positive Control | ~400 |

This interactive table is based on data for structurally related compounds to illustrate the potential target engagement of the 2-aminothiazole scaffold. researchgate.net

The distinction between inhibiting an enzyme at its active site versus modulating it at a secondary, or allosteric, site is a critical aspect of mechanistic investigation. The 2-aminothiazole scaffold has been identified in compounds that act as allosteric modulators of protein kinase CK2. nih.govnih.govnih.govresearchgate.net These compounds bind to a novel allosteric pocket located outside the ATP-binding site, inducing a conformational change that stabilizes an inactive state of the kinase. nih.gov This mode of action can offer greater selectivity compared to ATP-competitive inhibitors that target the highly conserved active site of kinases. researchgate.net Whether This compound itself acts via allosteric modulation or direct active site inhibition on its respective targets is a key question that requires further specific enzymatic studies.

Role of this compound in Modulating Biological Pathways

By interacting with key enzymes like DNase I, compounds from the 2-aminothiazole class can modulate biological pathways related to DNA metabolism and cell death. researchgate.net Inhibition of DNase I, for example, could interfere with processes like apoptosis. Furthermore, the potential for related scaffolds to inhibit protein kinases suggests that This compound could play a role in modulating critical cell signaling pathways involved in cell proliferation, differentiation, and survival, such as the NF-κB, Wnt, and Akt pathways, which are often dysregulated in diseases like cancer. nih.gov

Comparative Analysis with Structurally Similar Pharmacophores

The 2-aminothiazole core is a versatile pharmacophore present in numerous biologically active molecules. researchgate.net Comparing This compound to its structural analogs reveals key structure-activity relationships. For example, in the context of DNase I inhibition, the nature of the substituent on the 2-amino group of the 4-(4-chlorophenyl)thiazol-2-amine scaffold was shown to be critical for activity. researchgate.net Similarly, in the development of allosteric CK2 inhibitors, modifications to the aryl group at the 4-position of the thiazole ring led to significant improvements in potency. nih.govresearchgate.net The specific combination of a 4-methyl group and a 5-(4-chlorobenzyl) group in the title compound represents a unique structural configuration whose activity profile against various targets can be benchmarked against these known analogs to understand the contribution of each substituent to its biological effect.

Computational and in Silico Approaches in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, this technique is fundamental in understanding how they interact with the active sites of proteins and other biological targets.

In studies involving similar thiazole-containing compounds, molecular docking simulations are employed to predict their binding modes within a target's active site. These simulations calculate a docking score, which serves as an estimation of the binding affinity (typically in kcal/mol). For instance, various 2-aminothiazole (B372263) derivatives have been docked against targets like kinases, oxidoreductases, and proteases to predict their inhibitory potential. A lower binding energy generally indicates a more stable and potentially more potent ligand-protein complex. Without specific studies on 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine, no such binding affinity data can be reported.

A key outcome of docking simulations is the identification of specific amino acid residues within the target's binding pocket that are critical for the ligand's activity. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, research on analogous compounds might reveal that the amino group of the thiazole ring acts as a hydrogen bond donor, while the benzyl (B1604629) moiety engages in hydrophobic interactions. However, the specific residues that this compound would interact with in any given target protein have not been documented.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking. An MD simulation would track the movements of the ligand and protein atoms, confirming whether the key interactions are maintained. For a compound like this compound, MD simulations would be essential to validate any docked conformation and to understand its structural stability within a biological target, but such simulation data is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

To develop a QSAR model, a dataset of structurally related compounds with known biological activities is required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound and correlated with their activity. Studies on diverse sets of 2-aminothiazoles have led to the development of predictive QSAR models for activities such as anticancer and antimicrobial effects. These models can help in predicting the activity of new, unsynthesized compounds. A QSAR study that includes this compound would allow for the prediction of its activity based on its specific structural features, but no such study has been identified.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new potential hits. A pharmacophore model derived from a set of active thiazole derivatives might include features like a hydrogen bond donor (from the amino group), a hydrophobic region (from the benzyl group), and an aromatic ring. Such a model could potentially identify this compound as a hit if its structure fits the required features, but no studies have published the results of such a screening.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In the realm of drug discovery and development, the evaluation of a compound's pharmacokinetic properties is a critical step. The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encompasses the key processes that determine the bioavailability and persistence of a drug in the body. For the compound this compound and related thiazole derivatives, computational and in silico approaches are invaluable tools for predicting these properties, thereby guiding further experimental studies.

In silico ADME profiling leverages computer models to estimate the pharmacokinetic parameters of a compound based on its chemical structure. These predictive models are built upon large datasets of experimentally determined properties of various molecules. For thiazole derivatives, these predictions are crucial for early-stage assessment of their drug-likeness and potential for oral bioavailability.

Recent studies on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which share a similar benzylthiazole core, have demonstrated the utility of such predictive analyses. These investigations, utilizing platforms like SwissADME and pkCSM, have indicated that many compounds in this class are predicted to have good oral bioavailability and low toxicity. researchgate.netmspsss.org.ua Such findings are promising for the broader family of 2-aminothiazole derivatives.

The adherence to established rules of thumb for drug-likeness, such as Lipinski's rule of five, the Veber rule, and the Egan rule, is a primary focus of these computational evaluations. researchgate.netmspsss.org.ua These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that all tested compounds complied with Lipinski's rule, suggesting good drug-like properties. nih.gov Furthermore, their adherence to the Veber rule indicated a likelihood of good intestinal absorption and bioavailability. nih.gov

Detailed Research Findings

Computational studies on various thiazole derivatives provide insights into their likely ADME profiles. For example, in silico analysis of a series of 2-aminothiazol-4(5H)-one derivatives showed favorable absorption, distribution, and excretion parameters for most of the tested compounds. mdpi.com An important aspect of metabolism prediction is the interaction with cytochrome P450 (CYP) enzymes. The aforementioned study also predicted that none of the tested derivatives were inhibitors of the crucial CYP3A4 isoenzyme, suggesting a lower risk of drug-drug interactions. mdpi.com

The predicted ADME parameters for compounds structurally related to this compound are often presented in detailed tables. These tables provide a quantitative estimation of various pharmacokinetic properties, allowing for a comparative analysis of different derivatives.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value Range for Thiazole Derivatives | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule, influencing absorption and distribution. |

| LogP | < 5 | A measure of lipophilicity, impacting membrane permeability and solubility. |

| Hydrogen Bond Donors | < 5 | Influences binding to targets and solubility. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding characteristics. |

| Rotatable Bonds | < 10 | Relates to molecular flexibility and oral bioavailability. |

Table 2: Predicted Pharmacokinetic Properties (ADME)

| ADME Parameter | Predicted Outcome for Thiazole Derivatives | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates good passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | Mostly 'No' | Lower likelihood of active efflux from cells, which can enhance bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | Variable | Indicates the extent of drug distribution in body tissues versus plasma. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for central nervous system activity, depending on the specific derivative. |

| Plasma Protein Binding | High | The extent of binding to plasma proteins can affect the free drug concentration and efficacy. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Mostly 'No' | Reduced potential for drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibitor | Mostly 'No' | Lower risk of altering the metabolism of a wide range of co-administered drugs. mdpi.com |

| Excretion | ||

| Total Clearance | Low to Moderate | Reflects the rate at which the drug is removed from the body. |

| Renal OCT2 Substrate | Variable | Potential for active secretion in the kidneys. |

It is important to note that these in silico predictions serve as a valuable guide for prioritizing compounds for further experimental validation. While computational models are increasingly sophisticated, they are based on existing data and may not perfectly predict the behavior of novel compounds. Nevertheless, for this compound, the collective findings from related thiazole structures suggest a promising ADME profile warranting further investigation.

Future Research Directions and Therapeutic Potential

Development of Novel Thiazole-Based Therapeutic Agents

The 2-aminothiazole (B372263) core is a privileged structure found in several clinically approved drugs, such as the anticancer agents Dasatinib and Alpelisib. nih.gov This structural motif is known to interact with a wide range of biological targets, making it a versatile template for drug discovery. mdpi.com Researchers have successfully synthesized numerous 2-aminothiazole derivatives with potent activity against various cancer cell lines (including breast, lung, and colon), pathogenic bacteria, and fungi. scholarsresearchlibrary.comnih.gov

Given this precedent, 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine represents a valuable lead compound for the development of new medicines. Its specific substitution pattern—a 4-chlorobenzyl group at the C5 position and a methyl group at the C4 position—offers a unique chemical architecture. Future investigations will likely focus on screening this compound against a broad panel of therapeutic targets, including protein kinases, microbial enzymes, and inflammatory mediators, to uncover novel bioactivities. The presence of the chlorophenyl moiety, in particular, is a common feature in many bioactive molecules and may confer specific pharmacological properties. mdpi.com For instance, related compounds with a 4-chlorophenyl group attached to a thiazole (B1198619) ring have shown significant cytotoxicity against various cancer cell lines. mdpi.com

Exploration of Multi-Target-Directed Ligands

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. The traditional "one-molecule, one-target" approach is often insufficient for treating such conditions. Consequently, the development of Multi-Target-Directed Ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously, has become a key strategy in modern drug discovery. nih.gov

The 2-aminobenzothiazole (B30445) scaffold has already been explored for creating MTDLs with potential applications in treating Alzheimer's disease by targeting enzymes like cholinesterases and monoamine oxidases. nih.gov The structure of this compound is well-suited for adaptation into an MTDL. The 2-amino group serves as a versatile chemical handle for introducing other pharmacophores, while the benzyl (B1604629) ring can be modified to interact with secondary targets. Future research could involve hybridizing this thiazole derivative with other known bioactive fragments to create novel MTDLs. For example, incorporating moieties known to inhibit protein kinases or amyloid-beta aggregation could yield dual-action agents for cancer or Alzheimer's disease, respectively.

Strategies for Enhancing Potency and Selectivity

Once a biological activity is identified for this compound, the next critical step is to optimize its structure to maximize potency against the desired target while minimizing off-target effects. This is achieved through systematic Structure-Activity Relationship (SAR) studies, where different parts of the molecule are methodically modified to understand their influence on biological activity. nih.gov

For the 2-aminothiazole scaffold, SAR studies have shown that modifications at the 2-amino position, as well as substitutions on the thiazole ring and its appendages, can dramatically influence potency and selectivity. nih.govnih.gov For this compound, a focused SAR campaign could explore the following modifications:

Modification of the 2-Amino Group: Acylation of the 2-amino group with various aliphatic or aromatic acids has been shown to significantly improve the antitubercular activity of related 2-aminothiazoles. nih.gov Similar modifications could be applied to potentially enhance the activity of the target compound.

Variation of the C4-Methyl Group: Replacing the methyl group at the C4 position with other alkyl groups or functional moieties could alter the compound's steric and electronic properties, potentially improving target engagement.

Substitution on the Benzyl Ring: The electronic properties of the benzyl ring could be modulated by replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. This could fine-tune the molecule's interaction with its biological target. scispace.com

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| 2-Amino Group | Acylation (e.g., with benzoyl chloride) | Improve binding affinity and cell permeability. nih.gov |

| 4-Methyl Group | Replacement with ethyl or propyl groups | Explore steric tolerance within the target's binding pocket. |

| Benzyl Ring | Replace 4-chloro with 4-fluoro or 4-bromo | Modulate electronic properties and halogen bonding potential. scispace.com |

| Benzyl Ring | Introduce methoxy (B1213986) or nitro groups | Alter electron density to enhance target interactions. |

Addressing Drug Resistance Mechanisms through Thiazole Modifications

The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases, rendering many conventional therapies ineffective. nih.govresearchgate.net Developing novel agents that can circumvent or overcome these resistance mechanisms is a critical area of research. Heterocyclic compounds, including thiazole and benzothiazole (B30560) derivatives, are being actively investigated for this purpose. nih.gov

Acquired resistance to certain anticancer benzothiazoles has been linked to aberrant signaling pathways and changes in drug metabolism. nih.gov Future research on this compound could focus on designing derivatives capable of overcoming known resistance mechanisms. For example, structural modifications could be made to:

Inhibit Efflux Pumps: Drug efflux pumps, which actively transport therapeutic agents out of cells, are a common cause of multidrug resistance. The thiazole scaffold could be modified to create compounds that are poor substrates for these pumps or that inhibit their function.

Bypass Target Alterations: Resistance can arise from mutations in the target protein that reduce drug binding affinity. By using the this compound core, new derivatives could be designed to bind to different sites on the target or to interact in a way that is less susceptible to resistance-conferring mutations.

Develop Prodrugs: Converting the parent compound into a prodrug can alter its pharmacokinetic properties, potentially leading to better tumor penetration and activation only in target cells, thereby overcoming resistance related to drug uptake and activation. researchgate.net

By leveraging the chemical versatility of the 2-aminothiazole core, this compound provides a solid foundation for developing next-generation therapeutic agents with improved efficacy and the ability to combat drug resistance.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-Chlorobenzyl)-4-methylthiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, such as:

- Reduction of nitro intermediates : A nitro precursor (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) can be reduced using an iron-acetic acid mixture in methanol, a method adapted from analogous thiazole derivatives .

- Schiff base formation : Condensation of 2-aminothiazole derivatives with 4-chlorobenzaldehyde in methanol under acidic reflux conditions (e.g., glacial acetic acid), followed by purification via recrystallization .

Optimization includes adjusting stoichiometric ratios, reaction time (e.g., 9 hours for Schiff base formation), and solvent systems (methanol or ethanol for precipitation).

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., single-crystal studies with R factor ≤0.055) .

- Spectroscopy :

- IR : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons from the 4-chlorobenzyl group at δ 7.2–7.4 ppm) .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Advanced Research Questions

Q. How can researchers investigate the compound’s antioxidative effects in neuronal models, and what mechanistic pathways are implicated?

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time and enhances efficiency (e.g., 30–50% faster than conventional heating) .

- Catalytic optimization : Use of bases (e.g., K₂CO₃) or Lewis acids to accelerate nucleophilic substitutions.

- Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from DMSO/water mixtures (2:1 v/v) improves purity .

Q. How can researchers evaluate kinase inhibition activity, and what structural features enhance target selectivity?

- Kinase assays : Use recombinant EGFR or tyrosine kinases in ATP-binding competition assays (IC₅₀ determination via fluorescence polarization) .

- Structure-activity relationship (SAR) :

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to guide derivative design .

Contradictions and Limitations in Current Evidence

- Synthetic routes : uses nitro reduction, while employs Schiff base condensation. These represent divergent pathways, requiring validation for yield comparison.

- Pharmacological targets : While focuses on antioxidative effects, highlights kinase inhibition. Researchers must clarify the primary mechanism based on intended applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.